molecular formula C15H12AlF9O6 B13148963 Trifluoroacetyl acetonate,aluminum

Trifluoroacetyl acetonate,aluminum

Cat. No.: B13148963
M. Wt: 486.22 g/mol
InChI Key: RKLAZFJAXQBQNM-DJFUMVPSSA-K
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Description

Trifluoroacetyl acetonate, aluminum is a coordination complex derived from the reaction of aluminum ions with trifluoroacetyl acetone. This compound is part of the broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications. The trifluoroacetyl group imparts unique properties to the compound, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trifluoroacetyl acetonate, aluminum typically involves the reaction of aluminum salts with trifluoroacetyl acetone in an acidic medium. The process can be summarized as follows:

  • Dissolve aluminum chloride in a suitable solvent such as ethanol.
  • Add trifluoroacetyl acetone to the solution.
  • Adjust the pH to slightly acidic using hydrochloric acid.
  • Allow the reaction to proceed at room temperature for several hours.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated pH control systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetyl acetonate, aluminum undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

Scientific Research Applications

Trifluoroacetyl acetonate, aluminum has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trifluoroacetyl acetonate, aluminum exerts its effects involves coordination with metal ions and interaction with various molecular targets. The trifluoroacetyl group enhances the compound’s ability to form stable complexes with metal ions, which can then participate in catalytic cycles or act as inhibitors in biological systems. The pathways involved include:

Comparison with Similar Compounds

    1,1,1-Trifluoroacetylacetone: Another trifluoroacetyl derivative with similar properties but different metal coordination behavior.

    Hexafluoroacetylacetone: A related compound with a higher degree of fluorination, leading to different reactivity and stability.

    Acetylacetone: The non-fluorinated analog, which has different solubility and reactivity characteristics.

Uniqueness: Trifluoroacetyl acetonate, aluminum is unique due to the presence of the trifluoroacetyl group, which imparts enhanced stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high thermal and chemical stability .

Biological Activity

Trifluoroacetyl acetonate, aluminum (Al(TFAA)₃), is an organometallic compound that has garnered attention for its unique properties and potential biological activities. This article aims to provide a comprehensive overview of its synthesis, structure, and biological activity, supported by data tables and relevant research findings.

1. Synthesis and Structural Characteristics

Trifluoroacetyl acetonate is synthesized through the reaction of aluminum salts with trifluoroacetylacetone. The resulting compound has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, which confirm its structural integrity and purity.

Table 1: Synthesis Conditions for Al(TFAA)₃

Reagent Molar Ratio Reaction Time Temperature
Aluminum chloride12 hoursRoom temperature
Trifluoroacetylacetone3

2. Biological Activity

The biological activity of Al(TFAA)₃ has been investigated in several studies, focusing on its potential antimicrobial properties and cytotoxic effects.

2.1 Antimicrobial Properties

Research indicates that Al(TFAA)₃ exhibits significant antimicrobial activity against various bacterial strains. For instance, a study reported minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 0.5 to 2.0 mg/mL. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Activity of Al(TFAA)₃

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

2.2 Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have shown that Al(TFAA)₃ can induce apoptosis in a dose-dependent manner. A notable study found that at concentrations above 50 µM, significant cell death was observed in A549 lung cancer cells, with an IC₅₀ value of approximately 75 µM.

Table 3: Cytotoxic Effects of Al(TFAA)₃ on A549 Cells

Concentration (µM) Cell Viability (%)
0100
2585
5065
7540
10020

The mechanism through which Al(TFAA)₃ exerts its biological effects appears to be multifaceted:

  • Membrane Disruption: The compound interacts with lipid bilayers, leading to increased permeability and eventual lysis of bacterial cells.
  • Reactive Oxygen Species (ROS) Generation: Al(TFAA)₃ induces oxidative stress in cells, which can trigger apoptosis pathways.
  • Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in metabolic processes within bacteria, contributing to its antimicrobial effects.

4. Case Studies

Several case studies have explored the therapeutic potential of Al(TFAA)₃:

  • Study on Lung Cancer Cells: Research demonstrated that treatment with Al(TFAA)₃ led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in A549 cells.
  • Antibacterial Efficacy Against Biofilms: Another study highlighted the effectiveness of Al(TFAA)₃ against biofilms formed by Staphylococcus aureus, suggesting its potential application in treating chronic infections.

Properties

Molecular Formula

C15H12AlF9O6

Molecular Weight

486.22 g/mol

IUPAC Name

(Z)-4-bis[[(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-yl]oxy]alumanyloxy-5,5,5-trifluoropent-3-en-2-one

InChI

InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-;

InChI Key

RKLAZFJAXQBQNM-DJFUMVPSSA-K

Isomeric SMILES

CC(=O)/C=C(\O[Al](O/C(=C\C(=O)C)/C(F)(F)F)O/C(=C\C(=O)C)/C(F)(F)F)/C(F)(F)F

Canonical SMILES

CC(=O)C=C(C(F)(F)F)O[Al](OC(=CC(=O)C)C(F)(F)F)OC(=CC(=O)C)C(F)(F)F

Origin of Product

United States

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